
5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has a unique structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and pathways in the body that are involved in inflammation and cancer. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Research has shown that 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and pathways in the body that are involved in inflammation and cancer. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its unique structure, which makes it a promising candidate for further research. Additionally, this compound has been shown to have a high yield and purity when synthesized using appropriate methods.
However, there are also limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, research could investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases or cardiovascular diseases.
Another area of research could focus on the development of novel synthetic methods for the production of this compound. This could lead to the development of more efficient and cost-effective methods for the synthesis of this compound.
Overall, 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a promising compound that has potential applications in various scientific fields. Further research is needed to fully elucidate the mechanism of action and potential uses of this compound.
Synthesemethoden
The synthesis of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be achieved using a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazole with an appropriate reagent such as acetic anhydride or acetyl chloride. This reaction results in the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
The unique structure of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has led to its investigation in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit certain enzymes and pathways in the body.
Eigenschaften
IUPAC Name |
5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPICUJXYKTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

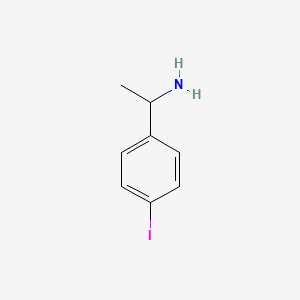
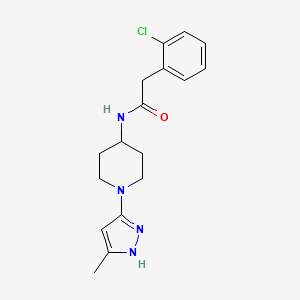
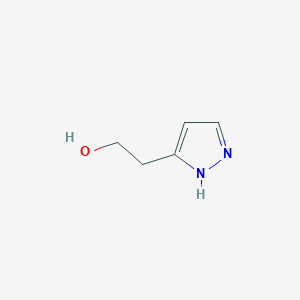

![(E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2570591.png)



![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
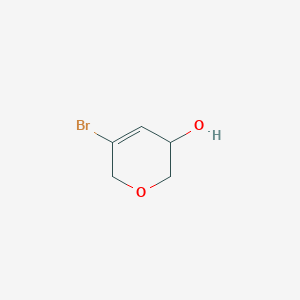
![3,5-Dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2570600.png)
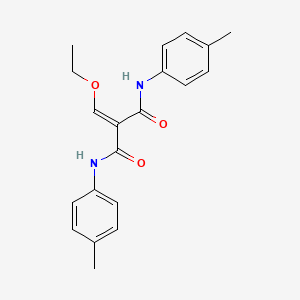
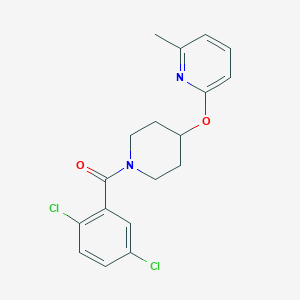
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2570603.png)